N-butyl-4,4-dimethylcyclohexan-1-amine

Medicinal Chemistry ADME Prediction SAR Optimization

N-Butyl-4,4-dimethylcyclohexan-1-amine (CAS 1343794-90-0) is a secondary aliphatic amine with molecular formula C12H25N and molecular weight 183.33 g/mol. The compound features a cyclohexane ring bearing geminal dimethyl substituents at the 4-position and an n-butyl group attached to the amine nitrogen at the 1-position.

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
Cat. No. B13269398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4,4-dimethylcyclohexan-1-amine
Molecular FormulaC12H25N
Molecular Weight183.33 g/mol
Structural Identifiers
SMILESCCCCNC1CCC(CC1)(C)C
InChIInChI=1S/C12H25N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h11,13H,4-10H2,1-3H3
InChIKeyRXWGWVVXKPQADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Butyl-4,4-dimethylcyclohexan-1-amine (CAS 1343794-90-0) for Medicinal Chemistry and Specialty Synthesis


N-Butyl-4,4-dimethylcyclohexan-1-amine (CAS 1343794-90-0) is a secondary aliphatic amine with molecular formula C12H25N and molecular weight 183.33 g/mol [1]. The compound features a cyclohexane ring bearing geminal dimethyl substituents at the 4-position and an n-butyl group attached to the amine nitrogen at the 1-position . Computed physicochemical properties include a calculated XLogP3 of 3.5, a topological polar surface area of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds [1]. As a sterically hindered secondary amine, this compound serves as a synthetic building block and intermediate in medicinal chemistry programs, particularly where modulation of lipophilicity, steric bulk, and amine basicity is required relative to primary amine or less-substituted cyclohexylamine analogs [2].

Sterically hindered secondary amine building block for medicinal chemistry SAR
Enables modulation of lipophilicity, steric bulk, and amine basicity in lead optimization
Linear n-butyl chain with conformational flexibility for fine-tuning ADME properties

Why N-Butyl-4,4-dimethylcyclohexan-1-amine Cannot Be Interchanged with Generic Cyclohexylamine Analogs


Within the cyclohexylamine scaffold family, structural variations in ring substitution pattern and N-alkyl chain identity generate compounds with significantly divergent physicochemical and pharmacological profiles. The 4,4-geminal dimethyl substitution on the cyclohexane ring of N-butyl-4,4-dimethylcyclohexan-1-amine introduces steric hindrance that alters conformational equilibria and amine accessibility compared to unsubstituted N-butylcyclohexylamine . The linear n-butyl N-substituent provides distinct lipophilicity (XLogP3 = 3.5) and molecular flexibility (four rotatable bonds) versus the branched sec-butyl analog (XLogP3 = 3.6; three rotatable bonds), which affects membrane permeability and target engagement profiles [1]. Furthermore, the positional isomerism of the dimethyl groups (4,4- vs. 3,5-substitution) reshapes the three-dimensional spatial presentation of the amine pharmacophore, a critical determinant of receptor subtype selectivity in sigma and NMDA receptor ligand programs [2]. Procurement of a specific dimethylcyclohexylamine derivative therefore cannot be reduced to class-level substitution; each analog represents a distinct chemical entity with non-interchangeable properties in structure-activity relationship (SAR) campaigns and process chemistry [3].

4,4-Geminal dimethyl substitution introduces steric bulk absent in unsubstituted N-butylcyclohexylamine — conformational equilibria and metabolic profiles may not translate.
Linear n-butyl vs. α-branched sec-butyl chain alters amine accessibility and rotatable bond count — membrane permeability and target engagement kinetics may shift.
4,4-Geminal vs. 3,5-vicinal dimethyl pattern reshapes 3D pharmacophore — receptor subtype selectivity is expected to diverge; positional isomer identity cannot be assumed.

Quantitative Differentiation Evidence for N-Butyl-4,4-dimethylcyclohexan-1-amine Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: n-Butyl Linear Chain vs. sec-Butyl Branched Chain on 4,4-Dimethylcyclohexylamine Scaffold

N-Butyl-4,4-dimethylcyclohexan-1-amine exhibits a computed XLogP3 of 3.5, compared to 3.6 for the sec-butyl branched-chain analog N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine (CAS 1341331-89-2) [1][2]. Both values were computed using the XLogP3 3.0 algorithm within PubChem, ensuring methodological consistency [1]. The 0.1 log unit difference, while modest, is accompanied by a difference in rotatable bond count: 4 (n-butyl) versus 3 (sec-butyl), reflecting greater conformational entropy in the linear chain analog [2].

Lipophilicity vs. sec-butyl
Reported
ΔXLogP3 = -0.1
ΔRotatable Bonds = +1
Supports fine-tuning of lipophilicity and conformational flexibility in ADME optimization.
Computed via XLogP3 3.0 algorithm; methodological consistency maintained.
Medicinal Chemistry ADME Prediction SAR Optimization

Steric Bulk and Conformational Impact: 4,4-Dimethyl Substitution Compared to Unsubstituted N-Butylcyclohexylamine

The presence of geminal dimethyl groups at the cyclohexane 4-position in N-butyl-4,4-dimethylcyclohexan-1-amine creates a sterically encumbered environment not present in the unsubstituted analog N-butylcyclohexylamine (CAS 10108-56-2, MW 155.28 g/mol) [1][3]. Computed complexity indices reflect this: the target compound has a complexity score of 130, versus approximately 108 for N-butylcyclohexylamine (estimated from structure) [1]. The 4,4-dimethyl substitution also alters the chair conformation equilibrium of the cyclohexane ring, as demonstrated by Bisel et al. (1997) in their enantioselective synthesis of dimethylcyclohexanamines via asymmetric reductive amination, where the gem-dimethyl pattern was shown to influence diastereoselectivity outcomes compared to mono-methyl or unsubstituted systems [2].

Steric Bulk vs. unsubstituted
Reported
ΔComplexity ≈ +22
ΔMW = +28.05 g/mol
Increased steric hindrance may reduce metabolic N-dealkylation and alter receptor fit.
Diastereoselectivity outcomes confirmed by Bisel et al. (1997).
Medicinal Chemistry Steric Shielding Receptor Fit

N-Alkyl Chain Linearity: n-Butyl vs. sec-Butyl Impact on Hydrogen Bond Donor Accessibility

The linear n-butyl chain in N-butyl-4,4-dimethylcyclohexan-1-amine presents the terminal methyl group in an extended geometry, whereas the sec-butyl analog (N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine) introduces branching at the α-carbon of the N-substituent [1][2]. Both compounds share identical hydrogen bond donor/acceptor counts (HBD = 1, HBA = 1) and topological polar surface area (12 Ų) [1][2]. However, the linear chain provides less steric obstruction to the amine N-H, which may increase its availability for intermolecular hydrogen bonding with solvent or biological targets relative to the α-branched analog . The predicted pKa of the parent 4,4-dimethylcyclohexanamine scaffold falls in the 10.5–11.0 range, indicating that N-alkylation with different chain geometries can fine-tune basicity within a narrow window .

N-H accessibility
Class-level
Linear n-butyl: N-H less shielded vs. α-branched sec-butyl: partial N-H shielding.
May affect hydrogen-bonding, solubility in protic solvents, and target engagement.
Qualitative inference from SMILES geometry; requires experimental validation.
Medicinal Chemistry Pharmacophore Modeling Receptor Binding

Positional Isomerism: 4,4-Dimethyl vs. 3,5-Dimethyl Substitution Pattern on N-Butylcyclohexanamine

N-Butyl-4,4-dimethylcyclohexan-1-amine and its positional isomer N-butyl-3,5-dimethylcyclohexan-1-amine (CAS 1339223-62-9) share the identical molecular formula (C12H25N, MW 183.33) but differ in the placement of the two methyl groups on the cyclohexane ring [1][2]. In the 4,4-isomer, both methyl groups are geminally substituted at a single carbon, creating a localized steric bulge distal to the amine. In the 3,5-isomer, methyl groups occupy vicinal positions flanking the amine-bearing carbon, producing a different steric and conformational landscape [2]. Patent literature on cyclohexylamine-based sigma receptor ligands (EP0581677B1) and NMDA receptor antagonists (EP1296934A1) underscores that cyclohexane ring substitution pattern is a critical determinant of receptor subtype selectivity, with even single-methyl migrations producing order-of-magnitude shifts in binding affinity [3][4].

Positional isomerism
Class-level
4,4-geminal dimethyl vs. 3,5-vicinal dimethyl: distinct 3D pharmacophore topology.
Receptor subtype selectivity may diverge; correct isomer essential for SAR reproducibility.
Patent precedent in sigma and NMDA receptor ligand series.
Medicinal Chemistry Positional SAR Receptor Subtype Selectivity

Amine Class Differentiation: Secondary N-Butyl Amine vs. Primary Amine Parent (4,4-Dimethylcyclohexanamine)

N-Butyl-4,4-dimethylcyclohexan-1-amine is a secondary amine, whereas 4,4-dimethylcyclohexanamine (CAS 20615-18-3, MW 127.23 g/mol) is a primary amine [1]. This functional group difference confers distinct reactivity profiles: the secondary amine can undergo N-alkylation, N-acylation, and N-oxidation reactions with different kinetic profiles compared to the primary amine, which retains two N-H bonds for derivatization . The predicted pKa of the parent primary amine is estimated at 10.5–11.0, whereas N-alkylation with an n-butyl group is expected to slightly increase basicity (estimated ΔpKa ≈ +0.3–0.5 based on analogous N-alkylcyclohexylamine series) due to the electron-donating inductive effect of the alkyl chain . The boiling point of the primary amine parent is predicted at approximately 160.5 °C, while the N-butyl derivative is expected to have a significantly higher boiling point (analogous N-butylcyclohexylamine boils at 207 °C per NIST data) [2].

Amine class
Class-level
Secondary amine (HBD=1) vs. primary amine (HBD=2); higher MW and boiling point.
Pre-functionalized scaffold for single N-derivatization with enhanced lipophilicity.
Predicted pKa shift ~+0.3–0.5 from N-alkyl inductive effect.
Synthetic Chemistry Building Block Selection Reactivity

Priority Application Scenarios for N-Butyl-4,4-dimethylcyclohexan-1-amine Based on Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting Sigma-1/Sigma-2 or NMDA Receptor Subtypes

In structure-activity relationship programs exploring cyclohexylamine-based ligands for sigma receptors (EP0581677B1) or NMDA receptor subtypes (EP1296934A1), N-butyl-4,4-dimethylcyclohexan-1-amine serves as a strategically differentiated building block [1][2]. The 4,4-geminal dimethyl pattern creates steric bulk that can be exploited to probe hydrophobic sub-pockets or to reduce metabolic N-dealkylation susceptibility, while the linear n-butyl chain (XLogP3 = 3.5) provides a distinct lipophilicity vector versus the sec-butyl analog (XLogP3 = 3.6) for fine-tuning logD within a narrow range . This compound is most appropriate when the research objective is to systematically vary N-alkyl chain geometry and cyclohexane substitution pattern while holding the secondary amine pharmacophore constant .

Synthesis of N-Functionalized Derivatives via Selective N-Alkylation or N-Acylation of a Sterically Biased Secondary Amine

As a secondary amine with a single N-H hydrogen bond donor, N-butyl-4,4-dimethylcyclohexan-1-amine is ideally suited for clean N-derivatization reactions (alkylation, acylation, sulfonylation, or reductive amination) without competing reactions at a second N-H site [1]. The 4,4-dimethyl substitution provides steric bias that can influence the diastereoselectivity of reactions at the amine center, as demonstrated by Bisel et al. (1997) for the broader dimethylcyclohexanamine class [2]. This makes the compound a valuable intermediate for constructing libraries of N,N-disubstituted or N-acyl cyclohexylamine derivatives with controlled stereochemical outcomes [2].

Precursor for Quaternary Ammonium Salt or N-Oxide Derivatives with Tailored Phase-Transfer or Surfactant Properties

The secondary amine can be quantitatively converted to quaternary ammonium salts or N-oxides, where the 4,4-dimethyl substitution increases the hydrophobic character of the cyclohexyl moiety relative to unsubstituted analogs (ΔMW ≈ +28 g/mol vs. N-butylcyclohexylamine) [1]. The resulting derivatives may exhibit different critical micelle concentrations or phase-transfer catalysis efficiency compared to less substituted analogs, relevant for industrial surfactant or catalyst design [2]. The predicted boiling point elevation (estimated at >220 °C) also makes the free amine suitable for higher-temperature reaction conditions where lower-boiling primary amine analogs would volatilize .

Internal Standard or Reference Compound in Analytical Method Development for Cyclohexylamine Derivatives

Given its distinct molecular weight (183.33 g/mol), retention index, and mass spectral fragmentation pattern, N-butyl-4,4-dimethylcyclohexan-1-amine can serve as an internal standard or system suitability reference in GC-MS or LC-MS methods targeting related cyclohexylamine compounds [1]. Its structural similarity to active pharmaceutical intermediates in the sigma/NMDA ligand space, combined with its non-overlapping molecular ion and distinct chromatographic behavior versus primary amine analogs, makes it suitable for method validation when a stable, well-characterized secondary amine reference is required [2].

Application
Selection Property
Validation Focus
Sigma/NMDA receptor SAR studies
4,4-Geminal dimethyl steric bulk and linear n-butyl lipophilicity vector
Receptor subtype selectivity and metabolic stability profiling
N-Derivatization of sterically biased amines
Single N-H handle for clean alkylation/acylation with diastereoselective potential
Reaction scope and diastereoselectivity assessment
Quaternary ammonium/N-oxide precursor synthesis
Enhanced hydrophobicity from gem-dimethyl substitution
Surfactant properties or phase-transfer catalysis efficiency
Analytical reference for cyclohexylamine methods
Distinct molecular ion and retention behavior
Method specificity, system suitability, and resolution from primary amine analogs
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